molecular formula C12H13N3OS2 B5554624 3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-PHENYLPROPANAMIDE

3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-PHENYLPROPANAMIDE

Cat. No.: B5554624
M. Wt: 279.4 g/mol
InChI Key: AQQLNFCYIXIEAQ-UHFFFAOYSA-N
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Description

3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-PHENYLPROPANAMIDE is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-PHENYLPROPANAMIDE typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with N-phenylpropanamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol. The mixture is heated under reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of thiadiazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-PHENYLPROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles or nucleophiles such as alkyl halides or amines. The reactions are typically carried out under mild to moderate conditions, often in the presence of a catalyst or under reflux .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-PHENYLPROPANAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-PHENYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis . In cancer cells, it can inhibit DNA replication, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-PHENYLPROPANAMIDE is unique due to its specific structure, which combines the thiadiazole ring with a phenylpropanamide moiety.

Properties

IUPAC Name

3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS2/c1-9-14-15-12(18-9)17-8-7-11(16)13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQLNFCYIXIEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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